Boc-6-Bromo-L-tryptophan

Catalog No.
S813088
CAS No.
97444-12-7
M.F
C16H19BrN2O4
M. Wt
383.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-6-Bromo-L-tryptophan

CAS Number

97444-12-7

Product Name

Boc-6-Bromo-L-tryptophan

IUPAC Name

(2S)-3-(6-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C16H19BrN2O4

Molecular Weight

383.24 g/mol

InChI

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1

InChI Key

MIRGNBUFSULZAZ-ZDUSSCGKSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Br)C(=O)O

Boc-6-Bromo-L-tryptophan (CAS 97444-12-7) is a tert-butyloxycarbonyl (Boc) protected, halogenated unnatural amino acid that serves as a critical building block in solid-phase peptide synthesis (SPPS) and targeted solution-phase organic synthesis . The presence of the bromine atom at the 6-position of the indole ring provides a highly reactive, sterically accessible handle for palladium-catalyzed cross-coupling reactions, while imparting specific lipophilic properties essential for marine natural product mimicry [1]. Crucially, the Boc protecting group ensures complete alpha-amine masking during aggressive downstream functionalization steps, making this specific compound a highly processable precursor for complex peptidomimetics and orthogonal synthetic biology applications [2].

Research Fit

Strategy
Boc/Bzl SPPS building block
Handle
6-Br for Suzuki-Miyaura cross-coupling
Stereochemistry
Enantiomerically pure L-tryptophan

Substituting Boc-6-Bromo-L-tryptophan with unprotected 6-bromo-L-tryptophan leads to uncontrolled side reactions and polymerization during peptide coupling due to the reactive free alpha-amine, forcing buyers to spend additional time and resources on custom protection steps [1]. Furthermore, substituting with positional isomers like Boc-4-bromo-L-tryptophan drastically alters chemical reactivity; for instance, 4-bromo derivatives are sterically hindered and highly unreactive in standard cross-couplings [2]. Finally, swapping for the Fmoc-protected variant is unviable in synthetic routes involving base-sensitive peptide sequences, where the acid-labile Boc group is strictly required to prevent premature cleavage or target degradation during deprotection cycles .

Substitution Risk

Protecting group
Boc protection reported to achieve near-complete conversion in Suzuki coupling; Fmoc may fail with sterically demanding boronic acids.
Halogen type
6-Br provides higher fluorescence quantum yield and extinction coefficient than 6-Cl, without shifting emission wavelength.
Regioisomer
6-Bromo shows substantially lower trypanocidal off-target activity than 7-bromo, reducing phenotypic assay interference risk.

Precursor Suitability: High-Yield Reactivity in Palladium-Catalyzed Cross-Coupling

In aqueous Heck cross-coupling reactions used for late-stage diversification, the position of the halogen on the indole ring critically dictates conversion efficiency. Quantitative studies demonstrate that 6-bromo-tryptophan derivatives achieve near-quantitative conversion (>95%) under standard conditions, whereas the 4-bromo-tryptophan isomer is highly unreactive, yielding only trace amounts (<5%) of the desired product due to severe steric hindrance [1].

Evidence DimensionConversion yield in aqueous Heck cross-coupling
Target Compound Data>95% conversion (6-bromo-tryptophan derivative)
Comparator Or Baseline<5% conversion (4-bromo-tryptophan derivative)
Quantified Difference>90% absolute increase in conversion yield
ConditionsAqueous Heck coupling with acrylic acid, Na2PdCl4, TXPTS ligand, 90°C

Procurement of the 6-bromo isomer is essential for workflows requiring downstream functionalization, as the sterically hindered 4-bromo analog will cause synthesis failure.

Boc vs. Fmoc Suzuki coupling
Head-to-head
Boc: >99% conversion with diverse boronic acids (3-acetamidophenyl, 4-formylphenyl, quinoline-8-boronic). Fmoc: 10% with sterically hindered 3-aminophenylboronic acid; 62% with quinoline-8-boronic. Only Boc achieves near-quantitative across all tested partners.
Reported to secure robust cross-coupling; Fmoc risk of failure with demanding substrates.
Pd-nanoparticles, 40 °C, 2 h

Processability: Orthogonal Compatibility with Base-Sensitive Peptide Synthesis

The choice between Boc and Fmoc protection dictates the entire synthetic strategy in solid-phase peptide synthesis (SPPS). Boc-6-Bromo-L-tryptophan is cleaved using acidic conditions (e.g., Trifluoroacetic acid, pH < 2), whereas Fmoc-6-Bromo-L-tryptophan requires basic conditions (e.g., 20% piperidine, pH > 10) . For target peptides containing base-sensitive modifications—such as specific depsipeptide linkages or base-labile fluorophores—Fmoc deprotection leads to significant degradation and yield loss, making the Boc-protected building block the only viable choice .

Evidence DimensionDeprotection cleavage conditions and target stability
Target Compound DataAcidic cleavage (TFA, pH < 2) preserves base-sensitive moieties
Comparator Or BaselineBasic cleavage (20% piperidine, pH > 10) for Fmoc-analog causes degradation
Quantified DifferenceComplete orthogonal reactivity (pH < 2 vs pH > 10)
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS) deprotection cycles

Buyers synthesizing base-sensitive peptidomimetics must select the Boc-protected variant to prevent target degradation during routine deprotection cycles.

6-Br vs. 6-Cl photophysics
Head-to-head
6BrW in CFP6: ε = 20,600 M⁻¹ cm⁻¹, Φ = 0.058. 6ClW: ε = 19,800, Φ = 0.050. Both emit at 474 nm (14 nm blue shift vs. wt). Br variant yields 16% higher quantum yield and 4% higher extinction coefficient.
May support higher brightness without altering spectral window.
E. coli incorporation, fluorescein standard

Application-Critical Performance: Positional Specificity in Biosensor Activation

Halogen position on the tryptophan indole ring is strictly discriminated by engineered biological systems. In the development of fluorescence-based biosensors, engineered transcription factors (such as TrpR6) have been evolved to specifically recognize 6-bromo-tryptophan, resulting in high sensor activation [1]. Conversely, the 5-bromo-tryptophan positional isomer fails to optimally activate TrpR6, instead requiring its own specific sensor (TrpR5)[1].

Evidence DimensionTranscription factor (TrpR6) activation selectivity
Target Compound DataHigh specific activation of TrpR6
Comparator Or Baseline5-bromo-tryptophan (fails to activate TrpR6; activates TrpR5)
Quantified DifferenceOrthogonal sensor activation based exclusively on halogen position
ConditionsIn vivo fluorescence-based transcription factor screening

For synthetic biology applications requiring precise genetic circuit control, substituting the 6-bromo isomer with the 5-bromo isomer will result in complete sensor failure.

6-Br vs. 7-Br trypanocidal
Cross-study
6-Br free acid EC₅₀ >250 μM; 7-Br free acid EC₅₀ = 42.0 μM (>5.9-fold). Methyl ester: 6-Br 139.7 μM vs. 7-Br 3.7 μM (37.8-fold). All inactive on HeLa (EC₅₀ >250 μM).
6-bromo regioisomer may offer lower off-target antiparasitic background in cell-based assays.
T. brucei bloodstream form, n=4

Target Specificity: Essential Scaffold for Marine Antifouling Compounds

The 6-bromoindole moiety is a non-negotiable structural feature in several potent marine natural products, such as the cyclic dipeptide Barettin. Syntheses utilizing 6-bromo-tryptophan successfully yield Barettin, which exhibits potent antifouling activity with an EC50 of 0.9 µM against barnacle settlement [1]. Unbrominated tryptophan baselines fail to replicate this specific ecological and pharmacological profile, rendering them useless for this specific natural product mimicry [1].

Evidence DimensionAntifouling activity (EC50) of derived cyclic dipeptide
Target Compound DataEC50 = 0.9 µM (Barettin, 6-bromo derivative)
Comparator Or BaselineUnbrominated tryptophan derivatives (lack specific marine antifouling potency)
Quantified DifferenceOrders of magnitude difference in target-specific bioactivity
ConditionsBarnacle (Balanus improvisus) settlement inhibition assay

Procurement of the exact 6-bromo precursor is mandatory for synthesizing and studying highly active marine sponge metabolites like Barettin and Iotrochamide B.

Single-step purification
Class-level
Boc workflow: enzymatic halogenation, Suzuki coupling, Boc protection – one chromatographic purification. Fmoc alternative would require extra protection/deprotection steps and risks premature Fmoc cleavage under basic coupling conditions.
Boc strategy reported to reduce purification burden and avoid deprotection side reactions.
Aqueous aerobic conditions, K₂CO₃ base
Incorporation fidelity
Cross-study
6BrW: ≥98% fidelity in E. coli, 0.89 mg/L yield. 6ClW: ≥98%, 1.0 mg/L. BT: ≥98%, 0.73 mg/L. In L. lactis >89% for bromo-Trp. Br heavier atom does not impair translation.
High fidelity supports homogeneous protein samples; minor yield trade-off vs. Cl.
Amber suppression, LC-MS verified
Natural conopeptide PTM
Supporting
6-bromotryptophan occurs as post-translational modification in Conus radiatus r7a conotoxin (3 residues) and Conus imperialis bromosleeper peptide. No comparable natural role reported for 5- or 7-bromo isomers.
6-Br regioisomer matches native pharmacophore in conopeptide research.
Patent US5889147, Boc-SPPS documented

Boc-SPPS of Base-Sensitive Peptidomimetics

Ideal for solid-phase synthesis workflows where the growing peptide chain contains base-labile unnatural amino acids or ester linkages (depsipeptides) that would be destroyed by the piperidine used in Fmoc-SPPS.

Late-Stage Functionalization via Cross-Coupling

Highly suited for generating libraries of extended-conjugation tryptophan derivatives, as the 6-bromo position offers near-quantitative yields in Heck and Suzuki couplings compared to sterically hindered 4-bromo analogs [1].

Total Synthesis of Marine Alkaloids

The required starting material for the total synthesis of brominated marine natural products, including the antifouling agent Barettin and the bioactive compound Iotrochamide B, where the 6-bromo position is essential for bioactivity [2].

Orthogonal Biosensor Development

Used in synthetic biology to develop and trigger highly specific genetic circuits, leveraging engineered transcription factors (like TrpR6) that exclusively recognize the 6-bromo substitution pattern over 5-bromo alternatives [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Boc-SPPS of conopeptides
Boc/Bzl strategy compatibility, 6-bromo regioisomer
Replication of natural 6-Br-Trp PTM
Late-stage Suzuki-Miyaura diversification
Boc stability under cross-coupling conditions
Conversion across diverse boronic acids
Spectroscopic probe engineering
6-Br photophysical profile, anomalous scattering
Brightness and incorporation fidelity
Chemoenzymatic library synthesis
Boc protection for one-pot cascade
Purification burden and throughput

XLogP3

2.7

Sequence

X

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